molecular formula C9H7Br2ClO B3395524 1-(O-Chlorophenyl)-2,2-dibromo-1-propanone CAS No. 69086-88-0

1-(O-Chlorophenyl)-2,2-dibromo-1-propanone

Cat. No.: B3395524
CAS No.: 69086-88-0
M. Wt: 326.41 g/mol
InChI Key: XPNJOCMDHOELHU-UHFFFAOYSA-N
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Description

1-(O-Chlorophenyl)-2,2-dibromo-1-propanone is an organic compound characterized by the presence of a chlorophenyl group and two bromine atoms attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(O-Chlorophenyl)-2,2-dibromo-1-propanone typically involves the bromination of 1-(O-Chlorophenyl)-1-propanone. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride, under controlled temperature conditions to ensure selective bromination at the desired positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(O-Chlorophenyl)-2,2-dibromo-1-propanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form 1-(O-Chlorophenyl)-2-bromo-1-propanol using reducing agents like sodium borohydride.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium hydroxide or primary amines in aqueous or alcoholic solutions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.

Major Products Formed:

  • Substitution reactions yield various substituted derivatives.
  • Reduction reactions produce alcohols.
  • Oxidation reactions result in carboxylic acids or ketones.

Scientific Research Applications

1-(O-Chlorophenyl)-2,2-dibromo-1-propanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(O-Chlorophenyl)-2,2-dibromo-1-propanone involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules, thereby altering their function. This interaction can affect cellular pathways and processes, contributing to its observed biological activities.

Comparison with Similar Compounds

Uniqueness: 1-(O-Chlorophenyl)-2,2-dibromo-1-propanone is unique due to its specific bromine substitution pattern, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,2-dibromo-1-(2-chlorophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2ClO/c1-9(10,11)8(13)6-4-2-3-5-7(6)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNJOCMDHOELHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1Cl)(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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